Voriconazole
Overview
Description
Voriconazole is a triazole antifungal medication used to treat a variety of serious fungal infections. It is particularly effective against infections caused by Aspergillus, Candida, Fusarium, and Scedosporium species . This compound is available in both oral and intravenous formulations and is known for its broad-spectrum antifungal activity.
Mechanism of Action
Target of Action
Voriconazole is a triazole antifungal medication that primarily targets the 14-alpha sterol demethylase (CYP51) enzyme . This enzyme plays a crucial role in the synthesis of ergosterol, a principal sterol in the fungal cell wall membrane .
Mode of Action
This compound exerts its antifungal action by inhibiting the synthesis of ergosterol . It binds to the 14-alpha sterol demethylase enzyme, thereby inhibiting the demethylation of lanosterol, a critical step in the ergosterol synthesis pathway in yeast and other fungi . This disruption in ergosterol synthesis leads to a decrease in ergosterol and an accumulation of 14-alpha-methyl sterols, which results in alterations in certain enzyme activities and a loss of the normal asymmetrical distribution of lipids and proteins in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting the 14-alpha sterol demethylase enzyme, this compound disrupts this pathway, leading to a decrease in ergosterol production and an increase in 14-alpha-methyl sterols. This imbalance affects the integrity of the fungal cell membrane, leading to impaired fungal cell growth and replication .
Pharmacokinetics
This compound exhibits nonlinear pharmacokinetics due to its capacity-limited elimination . Its pharmacokinetics are therefore dependent upon the administered dose. With increasing dose, this compound shows a superproportional increase in the area under the plasma concentration-time curve (AUC) . This compound is rapidly absorbed within 2 hours after oral administration, and its oral bioavailability is over 90%, allowing switching between oral and intravenous formulations when clinically appropriate . The volume of distribution of this compound suggests extensive distribution into extracellular and intracellular compartments . Clearance is hepatic via N-oxidation by the hepatic cytochrome P450 (CYP) isoenzymes, CYP2C19, CYP2C9, and CYP3A4 .
Result of Action
The inhibition of ergosterol synthesis by this compound leads to alterations in the fungal cell membrane , impairing the growth and replication of the fungal cells . In addition, this compound has been shown to cause drastic changes in cell shape, with fungal hyphae becoming shorter and wider than under control conditions . It also affects the architecture and carbohydrate composition of the cell wall .
Action Environment
Several factors can influence the action, efficacy, and stability of this compound. These include the use of extra corporeal membrane oxygenation (ECMO), levels of total bile acid (TBA), glutamic-pyruvic transaminase (ALT), and the use of proton-pump inhibitors . Furthermore, the cytochrome P450 2C19 genotype, liver function, and concomitant medications can also affect the metabolism of this compound . These factors should be considered when administering this compound, especially in critically ill patients .
Biochemical Analysis
Biochemical Properties
Voriconazole exhibits fungistatic activity against fungal pathogens . This interaction disrupts the synthesis of ergosterol, a vital component of fungal cell membranes, thereby inhibiting fungal growth .
Cellular Effects
This compound’s primary cellular effect is the disruption of fungal cell membrane integrity . By inhibiting the synthesis of ergosterol, this compound disrupts the structure and function of the fungal cell membrane, leading to cell death . This effect is particularly potent against a variety of organisms, including Aspergillus spp. and Candida spp .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of the enzyme 14-alpha sterol demethylase (CYP51) . This enzyme is crucial for the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . By binding to and inhibiting this enzyme, this compound prevents the synthesis of ergosterol, leading to disruption of the fungal cell membrane and ultimately cell death .
Temporal Effects in Laboratory Settings
This compound exhibits non-linear pharmacokinetics, with the rate of elimination appearing to be dose-dependent . Over time, repeated monitoring is advised until confirmation of steady-state level in the therapeutic range . This includes any changes in clinical condition, such as when interacting drugs are stopped or started, concerns about non-compliance, gastrointestinal absorption, or toxicity .
Dosage Effects in Animal Models
In animal models, a dose of 4 mg/kg of this compound resulted in plasma concentrations within the target range . Adverse effects included hypersalivation and miosis . During long-term administration, plasma concentrations remained in the target range but increased, suggesting drug accumulation .
Metabolic Pathways
This compound is metabolized in the liver via the cytochrome P450 enzyme family, including the CYP2C9, CYP3A4, and CYP2C19 isoenzymes . The metabolites of this compound do not have antifungal activity .
Transport and Distribution
This compound is extensively distributed into tissues and penetrates well into cerebrospinal fluid and into vitreous and aqueous humors . Population pharmacokinetic studies estimate the median volume of distribution to be 77.6 L with the central compartment estimated at 1.07 L/kg .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the literature. As a small molecule drug, this compound is likely to diffuse freely across cell membranes and distribute throughout the cell. Its primary site of action is the endoplasmic reticulum of fungal cells, where the target enzyme 14-alpha sterol demethylase (CYP51) is located .
Preparation Methods
Voriconazole can be synthesized through several synthetic routes. One common method involves the reaction of 2,4-difluorobenzyl bromide with 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)ethanol under basic conditions to form the desired product . The industrial production of this compound typically involves the reconstitution of this compound powder with water for injections to obtain a solution that can be further processed and packaged .
Chemical Reactions Analysis
Voriconazole undergoes various chemical reactions, including:
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include this compound N-oxide and other minor metabolites .
Scientific Research Applications
Voriconazole has a wide range of scientific research applications:
Comparison with Similar Compounds
Voriconazole is often compared with other triazole antifungals such as fluconazole and itraconazole. Unlike fluconazole, this compound has a broader spectrum of activity and is effective against fluconazole-resistant strains of Candida . Compared to itraconazole, this compound has better oral bioavailability and fewer absorption issues . Other similar compounds include posaconazole and isavuconazole, which also belong to the triazole class of antifungals .
This compound’s unique properties, such as its broad-spectrum activity and high oral bioavailability, make it a valuable antifungal agent in both clinical and research settings.
Properties
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEHBSKCWLPMDN-MGPLVRAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NC=C1F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC=NC=C1F)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046485, DTXSID201019420 | |
Record name | Voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-Voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201019420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Voriconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Low, 9.78e-02 g/L | |
Record name | Voriconazole | |
Source | DrugBank | |
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Record name | Voriconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Voriconazole is used to treat fungal infections caused by a variety of organisms but including _Aspergillus spp._ and _Candida spp_. Voriconazole is a triazole antifungal exhibiting fungistatic activity against fungal pathogens. Like other triazoles, voriconazole binds to 14-alpha sterol demethylase, also known as CYP51, and inhibits the demethylation of lanosterol as part of the ergosterol synthesis pathway in yeast and other fungi. The lack of sufficient ergosterol disrupts fungal cell membrane function and limits fungal cell growth. With fungal growth limited, the host's immune system is able to clear the invading organism. | |
Record name | Voriconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00582 | |
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CAS No. |
188416-29-7, 137234-62-9 | |
Record name | (±)-Voriconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188416-29-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Voriconazole | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Voriconazole [USAN:INN:BAN] | |
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Record name | Voriconazole, (+/-)- | |
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Record name | Voriconazole | |
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Record name | Voriconazole | |
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Record name | Voriconazole | |
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Record name | (+/-)-Voriconazole | |
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Record name | (2R, 3S)-2-(2, 4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1, 2, 4-triazol-1-yl)butan-2-ol | |
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Record name | VORICONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFU09I87TR | |
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Record name | VORICONAZOLE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Voriconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
127 - 130 °C | |
Record name | Voriconazole | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00582 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Voriconazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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